molecular formula C8H9NO2 B13936973 2-Methoxy-5-methylisonicotinaldehyde CAS No. 1227515-61-8

2-Methoxy-5-methylisonicotinaldehyde

Cat. No.: B13936973
CAS No.: 1227515-61-8
M. Wt: 151.16 g/mol
InChI Key: VRJKJEVVCJDPCT-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylisonicotinaldehyde (CAS: 1227515-61-8) is a pyridine-based aldehyde derivative with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol . The compound features a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 5-position of the pyridine ring, with the aldehyde (-CHO) functional group located at the 4-position (isonicotinaldehyde configuration). This structural arrangement makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic compounds .

Properties

CAS No.

1227515-61-8

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-methoxy-5-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-6-4-9-8(11-2)3-7(6)5-10/h3-5H,1-2H3

InChI Key

VRJKJEVVCJDPCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl-4-pyridinecarboxaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where a substituted pyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the desired position. The methoxy and methyl groups can be introduced through selective alkylation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of 2-Methoxy-5-methyl-4-pyridinecarboxaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-4-pyridinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base or catalyst.

Major Products Formed

    Oxidation: 2-Methoxy-5-methyl-4-pyridinecarboxylic acid.

    Reduction: 2-Methoxy-5-methyl-4-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-methyl-4-pyridinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-4-pyridinecarboxaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modulation of their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets, thereby affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

2-Methoxy-5-methylnicotinaldehyde (CAS: 1203499-47-1)
  • Molecular Formula: C₈H₉NO₂
  • Molecular Weight : 151.16 g/mol
  • Key Differences :
    • This compound is a positional isomer of 2-methoxy-5-methylisonicotinaldehyde. The aldehyde group is located at the 3-position (nicotinaldehyde configuration) instead of the 4-position.
    • Despite identical molecular formulas, the altered regiochemistry impacts reactivity in cross-coupling reactions and interactions with biological targets .
5-Methylnicotinaldehyde
  • Molecular Formula: C₇H₇NO
  • Molecular Weight : 121.14 g/mol
  • Key Differences :
    • Lacks the methoxy group at the 2-position, reducing steric hindrance and electronic effects.
    • Simpler structure but less versatile in synthetic applications requiring directed ortho-metalation .

Derivatives with Modified Substituents

2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde (CAS: 867267-27-4)
  • Molecular Formula: C₉H₁₁NO₄
  • Molecular Weight : 197.19 g/mol
  • Key Differences :
    • Features a methoxymethoxy (-OCH₂OCH₃) group at the 5-position instead of a methyl group.
    • The bulkier substituent increases molecular weight and may enhance solubility in polar solvents. This modification is advantageous in nucleophilic aromatic substitution reactions .
2-Chloro-5-(methoxymethoxy)isonicotinaldehyde (CAS: 1282516-32-8)
  • Molecular Formula: C₈H₈ClNO₃
  • Molecular Weight : 201.61 g/mol
  • Key Differences :
    • Substitution of the 2-methoxy group with chlorine enhances electrophilicity at the pyridine ring.
    • The chloro group facilitates participation in Ullmann coupling and Suzuki-Miyaura reactions, expanding utility in medicinal chemistry .
2-Fluoro-5-methylisonicotinaldehyde (CAS: 1227512-02-8)
  • Molecular Formula: C₇H₆FNO₂
  • Molecular Weight : 155.13 g/mol
  • Key Differences :
    • Replacement of the 2-methoxy group with fluorine reduces steric bulk while introducing strong electron-withdrawing effects.
    • Fluorine’s inductive effect enhances stability against oxidative degradation, making this derivative suitable for high-temperature reactions .

Functional Group Variants

2-Hydroxy-5-methylisophthalaldehyde (CAS: 7310-95-4)
  • Molecular Formula : C₈H₇O₃
  • Molecular Weight : 151.14 g/mol
  • Key Differences: Contains two aldehyde groups (isophthalaldehyde backbone) and a hydroxyl (-OH) group at the 2-position. The presence of multiple reactive sites enables use in polymer chemistry and dendritic molecule synthesis, differing significantly from monofunctional pyridine aldehydes .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Insights
2-Methoxy-5-methylisonicotinaldehyde 1227515-61-8 C₈H₉NO₂ 151.16 2-OCH₃, 5-CH₃, 4-CHO Pharmaceutical intermediates
2-Methoxy-5-methylnicotinaldehyde 1203499-47-1 C₈H₉NO₂ 151.16 2-OCH₃, 5-CH₃, 3-CHO Regioselective coupling reactions
2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde 867267-27-4 C₉H₁₁NO₄ 197.19 2-OCH₃, 5-OCH₂OCH₃, 4-CHO Solubility-enhanced synthesis
2-Chloro-5-(methoxymethoxy)isonicotinaldehyde 1282516-32-8 C₈H₈ClNO₃ 201.61 2-Cl, 5-OCH₂OCH₃, 4-CHO Cross-coupling reactions
2-Fluoro-5-methylisonicotinaldehyde 1227512-02-8 C₇H₆FNO₂ 155.13 2-F, 5-CH₃, 4-CHO High-temperature stable intermediates
2-Hydroxy-5-methylisophthalaldehyde 7310-95-4 C₈H₇O₃ 151.14 2-OH, 5-CH₃, 1,3-CHO Polymer chemistry

Research Findings and Implications

Electronic Effects :

  • Methoxy and halogen substituents significantly alter the electron density of the pyridine ring. For example, the fluoro derivative’s electron-withdrawing nature accelerates nucleophilic aromatic substitution compared to the methoxy analogue .
  • Chlorine at the 2-position increases electrophilicity, enabling catalytic C–H activation in palladium-mediated reactions .

Steric Considerations :

  • Bulkier groups like methoxymethoxy reduce reaction rates in sterically hindered environments but improve solubility in aqueous-organic biphasic systems .

Regiochemical Impact :

  • Positional isomers (e.g., isonicotinaldehyde vs. nicotinaldehyde) exhibit divergent reactivity patterns. The 4-CHO group in isonicotinaldehyde derivatives favors coordination with transition metals, enhancing catalytic efficiency .

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